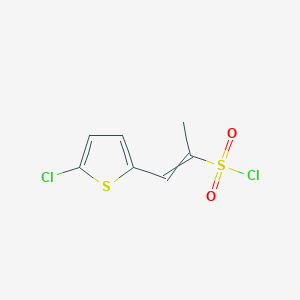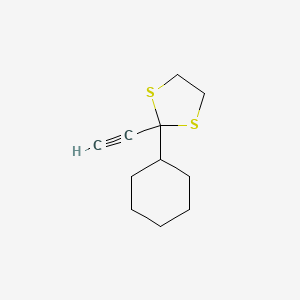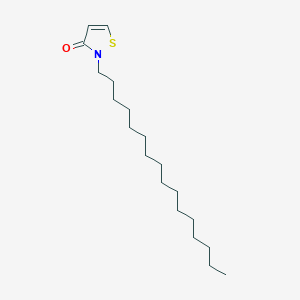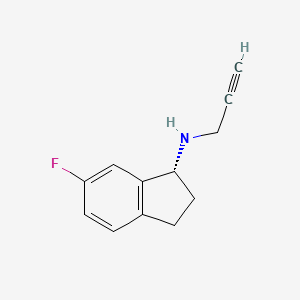
1-(1-Aminopentyl)adamantane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopentyl)adamantane hydrochloride is a chemical compound that features an adamantane backbone with an aminopentyl group attached to one of its tertiary carbons. This compound is known for its unique structural properties and has been studied for various applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopentyl)adamantane hydrochloride typically involves the reaction of adamantane derivatives with aminopentyl groups. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with an aminopentyl group under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a more streamlined process that optimizes yield and reduces the use of toxic reagents. For example, a one-pot synthesis method has been developed that utilizes phase transfer catalysts and in situ salt formation with hydrochloric acid, resulting in a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminopentyl)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted adamantane compounds .
Aplicaciones Científicas De Investigación
1-(1-Aminopentyl)adamantane hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopentyl)adamantane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to increase the release of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease. Additionally, it targets the M2 proton channel of influenza A virus, inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoadamantane hydrochloride: Known for its antiviral and antiparkinsonian properties.
1-Methyl-1-adamantane methylamine hydrochloride: Another adamantane derivative with similar biological properties.
Uniqueness
1-(1-Aminopentyl)adamantane hydrochloride is unique due to its specific aminopentyl substitution, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
63872-80-0 |
|---|---|
Fórmula molecular |
C15H28ClN |
Peso molecular |
257.84 g/mol |
Nombre IUPAC |
1-(1-adamantyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-4-14(16)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14H,2-10,16H2,1H3;1H |
Clave InChI |
YWJKDMTUXBCTAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)




![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
